![molecular formula C20H12N2O4 B2877232 4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile CAS No. 113656-52-3](/img/structure/B2877232.png)

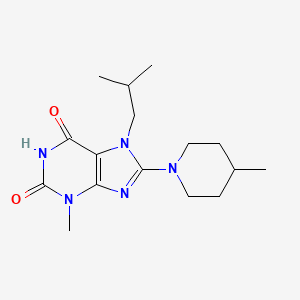

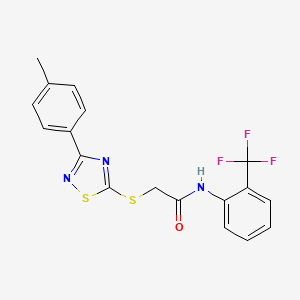

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are often used as analytical tools and have been studied for their sensing properties .

Synthesis Analysis

Schiff bases can be synthesized from aminophenol . For example, Schiff bases of 2-((2-hydroxybenzylidene)amino)phenol (MJ1) and 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) were synthesized from 2-aminophenol .Molecular Structure Analysis

The molecular structure of Schiff bases can be determined using various analytical and spectroscopic methods . Theoretical calculations can also be used to reveal the properties of these compounds .Chemical Reactions Analysis

Schiff bases can interact with metal ions, resulting in shifts in the absorption maxima . For example, MJ1 exhibited reversibility of its metal complexes with Cu 2+ and Zn 2+ in an EDTA solution .Physical and Chemical Properties Analysis

Schiff bases have been studied for their sensing properties . They can be used for the detection of some biologically important metal ions .Aplicaciones Científicas De Investigación

Corrosion Inhibition

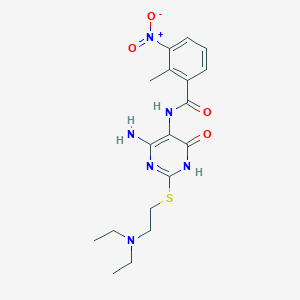

Compounds with structures similar to the one have been investigated for their corrosion inhibition properties. A study by Verma, Quraishi, and Singh (2015) explored the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, highlighting their potential in protecting metals from corrosion in industrial applications Verma, Quraishi, & Singh, 2015.

Synthesis of Novel Derivatives

Research into similar compounds has also focused on synthesizing novel derivatives for various applications. Mahmoud et al. (2011) worked on synthesizing new pyrimidine and fused pyrimidine derivatives for potential use in pharmaceuticals and materials science. Their work underscores the versatility of these compounds in creating new molecules with potential therapeutic or material properties Mahmoud et al., 2011.

Luminescence and Chemosensors

The study of Schiff bases related to the compound of interest reveals applications in developing selective chemosensors for metal ions. Berrones-Reyes et al. (2019) reported on Schiff bases as selective zinc sensors, exhibiting enhanced fluorescent emission upon binding with Zn2+ ions. This property makes them useful in bioimaging and detecting metal ions in various environments Berrones-Reyes et al., 2019.

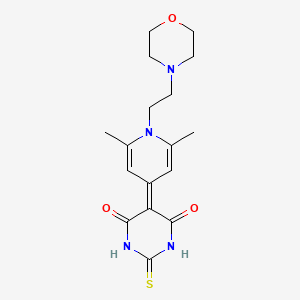

Green Chemistry and Catalysis

Kumaravel and Vasuki (2009) highlighted the synthesis of novel derivatives in water without the need for catalysts, demonstrating the principles of green chemistry. Their work on creating a combinatorial library of novel derivatives emphasizes the importance of environmentally friendly chemical processes Kumaravel & Vasuki, 2009.

Electrochemical Applications

Electrocatalytic assembling of compounds to create novel derivatives, as investigated by Vafajoo et al. (2014), showcases the potential of these compounds in electrochemical applications, including the development of sensors or in energy storage systems Vafajoo et al., 2014.

Mecanismo De Acción

Target of Action

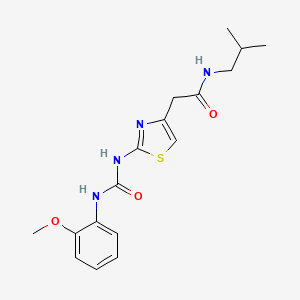

The primary targets of this compound, also known as 2’-(FURAN-2-YL)-5’-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-[2,3’-BIFURAN]-4’-CARBONITRILE, are biologically important metal ions such as Cu 2+, Zn 2+, and Ni 2+ . These metal ions play crucial roles in various biological systems and processes.

Mode of Action

The compound interacts with its targets through a mechanism involving metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer . The binding interactions of the compound with Cu 2+, Zn 2+, and Ni 2+ result in redshifts in the absorption maxima .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the electro-activeness of the ligands upon complexation with the metal ions . The compound exhibits reversibility of its metal complexes with Cu 2+ and Zn 2+ in an EDTA solution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets and the resulting changes can be influenced by the solvent used .

Direcciones Futuras

Propiedades

IUPAC Name |

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c21-11-14-18(16-7-3-9-24-16)19(17-8-4-10-25-17)26-20(14)22-12-13-5-1-2-6-15(13)23/h1-10,12,23H/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKQXDFOTNNCDV-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2877151.png)

![3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2877155.png)

![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2877163.png)

![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)